molecular formula C29H19BrClFN4 B3016841 2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 312587-02-3

2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Cat. No. B3016841
CAS RN: 312587-02-3
M. Wt: 557.85
InChI Key: WJDGRLWWUQJYTH-UHFFFAOYSA-N
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Description

The compound "2-(3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure of this compound suggests that it may interact with various biological targets, possibly including enzymes like tyrosine kinases, which are known to be involved in cell signaling pathways related to cancer cell proliferation .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 4-anilino-6-bromoquinazolines and their derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines . The synthesis involves the introduction of halogenated phenyl groups and fluorophenyl groups into the quinazoline scaffold, which is a common core in many biologically active compounds. The synthesis methods are likely to involve multi-step reactions, including halogenation, amidation, and possibly cyclization to form the pyrazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques, including X-ray diffraction and computational methods . These studies reveal that the molecules can adopt nearly planar conformations, which may be important for their ability to interact with biological targets. The presence of halogen atoms and the specific arrangement of rings in the molecule can influence its binding affinity and selectivity towards different enzymes or receptors.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular architecture. Arylhydrazinium chlorides have been shown to react with chloroquinoline carbaldehydes to form hydrazone and pyrazoloquinoline derivatives . These reactions are facilitated by conditions such as dry grinding or the presence of reducing agents, indicating that the compound may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms, such as bromine and chlorine, as well as the fluorophenyl group, can significantly affect properties like solubility, melting point, and stability . The molecular electrostatic potential of these compounds has been mapped to identify regions of positive and negative charge, which can provide insights into their reactivity and interactions with biological molecules . Additionally, the first hyperpolarizability has been calculated for related compounds, suggesting potential applications in nonlinear optics .

Scientific Research Applications

Antimicrobial Properties

  • Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, similar in structure to the compound , have shown potent antimicrobial activity. These derivatives, particularly those with fluoro-substituted coumarin and phenyl rings, exhibited significant antimicrobial effects against various pathogens. This suggests the potential of these compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Structural Characterization and Synthesis

  • Studies have focused on the synthesis and crystal structures of N-substituted pyrazolines, including compounds with structural similarities to the target compound. These studies provide valuable insights into the molecular configuration and potential applications of these compounds (Loh et al., 2013).

Anticancer Activity

  • Some novel oxazole derivatives, structurally related to the compound , have shown significant anticancer activities. This was observed in their inhibitory effects on human prostate and epidermoid carcinoma cancer cell lines, highlighting their potential in cancer treatment research (Liu et al., 2009).

Anti-Inflammatory and Analgesic Properties

  • Research on 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives indicates potential anti-inflammatory and analgesic properties. These findings are crucial for developing new treatments in these areas (Farag et al., 2012).

Fluorescent Assessment and Theoretical Studies

  • New pyrazoline derivatives have been synthesized and assessed for their fluorescence properties. Theoretical studies using density functional theory calculations complement these investigations, providing a deeper understanding of their electronic and spectroscopic properties (Ibrahim et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors like its reactivity, toxicity, and volatility .

Future Directions

The future research directions for this compound could be quite varied. If it has medicinal properties, it could be further optimized and tested in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a starting point for the synthesis of new compounds .

properties

IUPAC Name

2-[5-(4-bromophenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19BrClFN4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDGRLWWUQJYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19BrClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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